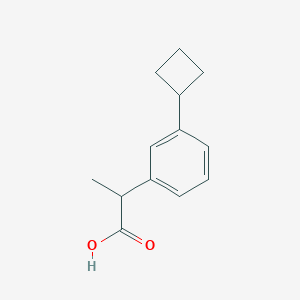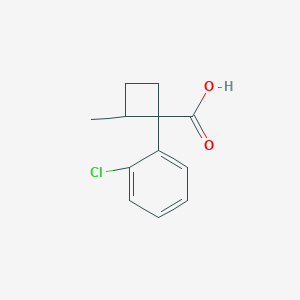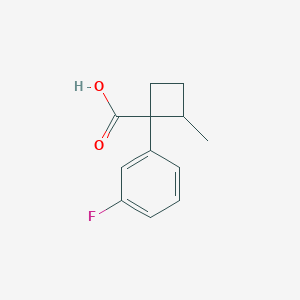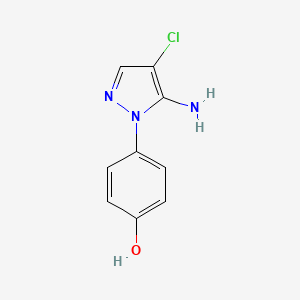
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of phenylsulfonyl groups attached to a phenylenediacetate backbone, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate typically involves the reaction of 2,6-dihydroxy-1,4-phenylenediacetate with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dihydroxy-1,4-phenylenediacetate+2Phenylsulfonyl chloride→this compound+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form phenylsulfinates.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfonic acids, while reduction with sodium borohydride produces phenylsulfinates.
Applications De Recherche Scientifique
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can form strong interactions with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(benzoyloxy)-1,4-phenylenediacetate
- 2,6-Bis(methanesulfonyl)oxy)-1,4-phenylenediacetate
- 2,6-Bis(trifluoromethanesulfonyl)oxy)-1,4-phenylenediacetate
Uniqueness
2,6-Bis((phenylsulfonyl)oxy)-1,4-phenylenediacetate is unique due to its specific phenylsulfonyl groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
Propriétés
Formule moléculaire |
C22H18O10S2 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
[4-acetyloxy-3,5-bis(benzenesulfonyloxy)phenyl] acetate |
InChI |
InChI=1S/C22H18O10S2/c1-15(23)29-17-13-20(31-33(25,26)18-9-5-3-6-10-18)22(30-16(2)24)21(14-17)32-34(27,28)19-11-7-4-8-12-19/h3-14H,1-2H3 |
Clé InChI |
BXWVRVCDUUMABO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)




![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)

